3-(Carboxymethyl)cyclobutane-1-carboxylic acid
Description
Structural Analysis of 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid
Molecular Geometry and Conformational Dynamics
This compound features a cyclobutane ring substituted with a carboxymethyl group at position 3 and a carboxylic acid group at position 1. The cyclobutane ring adopts a nonplanar puckered conformation to mitigate ring strain, as observed in related cyclobutane derivatives. The carboxymethyl substituent introduces steric and electronic effects that influence molecular geometry.
Key Geometric Features:
- Cyclobutane Ring Strain : The cyclobutane ring exhibits inherent strain due to 90° bond angles, leading to dynamic puckering motions. This conformational flexibility diminishes in crystalline states due to intermolecular hydrogen bonding between carboxylic acid groups.
- Substituent Orientation : The carboxymethyl group (-CH₂COOH) at position 3 adopts a trans configuration relative to the cyclobutane ring, minimizing steric clashes. This arrangement is stabilized by intramolecular hydrogen bonding between the carboxylic acid groups.
- Carboxylic Acid Interactions : The two carboxylic acid groups participate in hydrogen bonding, forming dimers or extended networks in the solid state. This interaction rigidifies the molecular structure and influences crystal packing.
Table 1: Comparative Geometric Properties of Cyclobutane Derivatives
| Compound | Substituents | Ring Conformation | Key Interactions |
|---|---|---|---|
| This compound | -COOH (C1), -CH₂COOH (C3) | Puckered | Intermolecular H-bonding |
| 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid | -OCH₂C₆H₅ (C3), -COOH (C1, C1) | Planar | Intra/intermolecular H-bonding |
| 1,2-Cyclobutanedicarboxylic acid | -COOH (C1, C2) | Puckered | Hydrogen-bonded dimers |
Electronic Structure and Resonance Properties
The electronic structure of this compound is dominated by the carboxylic acid groups and the cyclobutane ring’s electron-withdrawing effects.
Resonance Stabilization:
- Carboxylic Acid Groups : Both -COOH groups exhibit resonance stabilization between the carbonyl (C=O) and carboxyl (O-H) forms. This delocalization lowers the energy of the molecule and enhances acidity.
- Cyclobutane Ring Effects : The electron-withdrawing nature of the cyclobutane ring slightly reduces electron density at the carboxylic acid groups, potentially altering their acidity compared to linear carboxylic acids.
Electronic Effects of Substituents:
- Carboxymethyl Group : The -CH₂COOH substituent acts as an electron-withdrawing group via inductive effects, further stabilizing the adjacent carboxylic acid group. This dual withdrawal effect enhances the compound’s overall electron-deficient character.
- Hydrogen Bonding Networks : Intermolecular hydrogen bonds in the solid state contribute to a rigid electronic environment , limiting rotational freedom but stabilizing the molecule.
Comparative Analysis with Related Cyclobutane Derivatives
The structural and electronic properties of this compound differ significantly from other cyclobutane derivatives due to substituent positioning and functional group interactions.
Structural Contrasts:
- 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic Acid : This compound lacks a second carboxylic acid group, resulting in reduced hydrogen-bonding capacity and altered electronic distribution. Its cyclobutylmethyl substituent introduces greater steric bulk compared to the carboxymethyl group.
- 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid : The presence of two carboxylic acid groups at position 1 and a benzyloxy substituent at position 3 creates a more symmetrical electronic environment . The benzyloxy group’s electron-donating nature contrasts with the electron-withdrawing carboxymethyl group, leading to distinct reactivity profiles.
Electronic and Reactivity Trends:
| Property | This compound | 1,2-Cyclobutanedicarboxylic Acid | 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid |
|---|---|---|---|
| Acidity | High (two -COOH groups) | Moderate | High (two -COOH groups) |
| Reactivity | Susceptible to decarboxylation | Prone to ring-opening | Stable under acidic/basic conditions |
| Hydrogen Bonding | Extensive intermolecular networks | Dimer formation | Intra/intermolecular networks |
Properties
IUPAC Name |
3-(carboxymethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)3-4-1-5(2-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINUPNSTKDUUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The preparation of 3-(carboxymethyl)cyclobutane-1-carboxylic acid typically involves:
- Construction or modification of the cyclobutane ring system.
- Introduction of carboxymethyl and carboxylic acid groups via functional group transformations.
- Use of mild reaction conditions to improve yield and reduce cost.
Two main strategic approaches are observed in the literature:
- Modification of cyclobutyl precursors through oxidation, hydrolysis, or substitution reactions.
- De novo synthesis constructing the cyclobutane ring with the desired substituents.
Preparation via Cyclobutyl Dicarboxylate Hydrolysis and Cyclization (Patent CN101555205B)
One effective method reported for synthesizing 3-oxo-1-cyclobutane-carboxylic acid, a close analog structurally related to this compound, involves:
- Starting from 3-dichloroacetone reacting with ethylene glycol to form a ketal intermediate.
- Cyclization with malonate esters (methyl, ethyl, or diisopropyl malonate) to form cyclobutane derivatives.
- Hydrolysis under strong acidic conditions (20-25% hydrochloric acid) at elevated temperature (~100 °C) for 45-55 hours to yield the target acid.
Key reaction conditions and outcomes:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ketal formation | 3-dichloroacetone + ethylene glycol, reflux | Not specified | Forms 2,2-dichloromethyl-1,3-dioxolane intermediate |
| Cyclization with malonate | Reaction with dialkyl malonate esters | Not specified | Forms cyclobutane dicarboxylate esters |
| Hydrolysis (acidic) | 20% HCl, 100 °C, 45-55 h | 49.1 - 72.8 | Purification by ether extraction and recrystallization |
This method avoids expensive raw materials, uses commercially available reagents, and is suitable for scale-up due to mild conditions and straightforward operations.
Preparation via Ozonolysis of 3-Benzylidene Cyclobutyl Derivatives (Patent CN103467270A)
Another approach involves:
- Synthesis of 3-benzylidene cyclobutanol derivatives through Wittig-type reactions using methyl triphenylphosphonium iodide and butyllithium.
- Conversion to 3-benzylidene cyclobutyl nitriles and subsequent hydrolysis to 3-benzylidene cyclobutyl carboxylic acid.
- Ozonolysis of the benzylidene double bond at low temperature (-50 °C) to cleave the alkene and form 3-oxo cyclobutane-carboxylic acid.
- Workup includes dimethyl sulfide quenching, pH adjustment, and extraction.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methyl triphenylphosphonium iodide synthesis | Methyl iodide + triphenylphosphine, THF, rt, 12-24 h | Not specified | White solid isolated |
| Wittig reaction | Butyllithium, epoxy chloropropane, phenyl aldehyde, -50 to 30 °C | Not specified | Produces 3-benzylidene cyclobutanol |
| Hydrolysis | NaOH aqueous ethanol, 70 °C, 12 h | 90 | Produces 3-benzylidene cyclobutyl carboxylic acid |
| Ozonolysis | O3, -50 °C, dimethyl sulfide quench | 78 | Yields 3-oxo cyclobutane-carboxylic acid |
This method is notable for its use of ozonolysis to introduce the oxo functionality on the cyclobutane ring and achieves good yields with well-defined intermediates.
Alternative Approaches and Considerations
- Attempts to replace toxic or expensive reagents such as tributyltin hydride (Bu3SnH) in related syntheses have been explored but often fail to deliver clean products, indicating the challenge of finding greener alternatives for certain reduction steps.
- Diastereoselectivity and stereochemical outcomes are important in related cyclobutane carboxylic acid derivatives, especially when trifluoromethyl substituents are involved, but this is less relevant for the non-fluorinated this compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Scientific Research Applications
3-(Carboxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those requiring a cyclobutane structure.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-(Carboxymethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include metabolic processes where carboxylic acids play a crucial role.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclobutane Carboxylic Acid Derivatives
Key Comparative Insights
Acidity and Solubility The carboxymethyl derivative exhibits the highest acidity due to dual -COOH groups, enhancing water solubility compared to mono-carboxylic analogs. In contrast, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has a lower pKa (~4.36) than typical carboxylic acids (pKa ~2–3 for -COOH), attributed to the electron-withdrawing -CF₃ group stabilizing the conjugate base . tert-Butoxy derivatives are less polar, favoring organic-phase reactions, while hydroxymethyl analogs balance hydrophilicity and hydrogen bonding .
Trifluoromethyl groups increase metabolic stability and lipophilicity, making them valuable in drug design .
Biological and Industrial Applications Amino-substituted cyclobutanes (e.g., 1-aminocyclobutane-1-carboxylic acid) are utilized in tumor imaging due to preferential uptake by cancer cells . Chlorophenyl and methyl groups in 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid enhance structural rigidity, useful in materials science .
Synthetic Accessibility
Biological Activity
3-(Carboxymethyl)cyclobutane-1-carboxylic acid, a compound with the CAS number 2098129-74-7, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by data tables and case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
- Molecular Formula : C6H10O4
- IUPAC Name : this compound
This compound features a cyclobutane ring with two carboxylic acid functional groups, which are crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Cell Line Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 | Induces apoptosis |
| HepG2 (Liver) | 4.0 | Cell cycle arrest |
| A549 (Lung) | 6.5 | Inhibits migration |
These findings suggest that the compound may disrupt critical cellular processes involved in cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 64 µg/mL | Bactericidal |
The compound's ability to inhibit bacterial growth indicates its potential as a therapeutic agent in treating infections.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate key signaling pathways involved in cell proliferation and apoptosis. The exact molecular mechanisms remain an area of ongoing research, but preliminary studies suggest that it may interact with enzymes or receptors critical for cancer cell survival.
Glioma Treatment Study
A notable case study investigated the effects of this compound on glioma cells. The study reported that treatment with this compound led to a significant reduction in cell viability through mechanisms involving apoptosis and necroptosis pathways. The findings suggest that this compound could serve as a promising candidate for glioma treatment.
Comparative Studies
Comparative studies with similar compounds have shown that while many derivatives exhibit biological activity, the unique structure of this compound provides distinct advantages in terms of potency and specificity against certain cancer cell lines and bacterial strains.
Q & A
Q. Q1. What are the key synthetic routes for 3-(carboxymethyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
A: Two primary synthetic approaches are documented:
Anionic ring closure : Derived from bicyclobutane precursors, this method involves cyclization under basic conditions to form the cyclobutane core, followed by deprotection (e.g., hydrogenolysis) to yield the carboxylic acid .
Hydrolysis and oxidation : Starting from nitrile intermediates (e.g., 3-methylenecyclobutane-1-carbonitrile), sequential hydrolysis and oxidation steps produce the target compound without transition-metal catalysts, enhancing scalability .
Key factors : Temperature control (<50°C) and inert atmospheres minimize side reactions. Typical yields range from 40–65%, with purity >95% achievable via recrystallization .
Q. Q2. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
A: Stability studies should include:
- pH-dependent degradation : Monitor via HPLC at pH 2–12 (aqueous buffers, 25°C). Carboxylic acid groups exhibit protonation-dependent solubility, with decomposition observed at pH >10 due to ester hydrolysis .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, correlating with cyclobutane ring strain .
Advanced Research Questions
Q. Q3. What strategies resolve synthetic challenges such as low yields in cyclobutane ring formation?
A: Common issues and solutions:
- Poor regioselectivity : Use sterically hindered bases (e.g., LDA) to direct ring closure and minimize oligomerization .
- Byproduct formation : Optimize reaction time (≤4 hours) and employ flow chemistry to reduce thermal degradation .
Case study : A Merck route achieved 62% yield by replacing benzyl ester intermediates with tert-butyl esters, reducing hydrogenolysis side products .
Q. Q4. How do stereochemical variations (cis/trans) at the cyclobutane ring affect biological activity?
A: Stereochemistry critically modulates interactions:
- Cis-isomers : Enhanced binding to enzymes (e.g., cyclooxygenase-2) due to planar carboxylate alignment, as shown in molecular docking studies .
- Trans-isomers : Higher metabolic stability (t1/2 >6h in liver microsomes) but reduced solubility (logP = 1.8 vs. 1.2 for cis) .
Method : Chiral HPLC (Chiralpak IA column) separates enantiomers for individual bioactivity profiling .
Methodological Guidance
Q. Q5. What analytical techniques validate compound identity and purity in complex matrices?
A:
Q. Q6. How can researchers mitigate toxicity risks during handling?
A:
- PPE : Nitrile gloves, goggles, and N95 masks are mandatory due to potential respiratory irritation .
- Waste disposal : Neutralize acidic waste with NaHCO3 before incineration .
Research Applications
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
